molecular formula C21H24FN3O4 B1588909 Moxifloxacin isoMer CAS No. 268545-13-7

Moxifloxacin isoMer

Cat. No. B1588909
CAS RN: 268545-13-7
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BZNIZROVSA-N
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Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .


Chemical Reactions Analysis

Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .

Scientific Research Applications

Interaction with DNA

Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibacterial agent, demonstrates significant interactions with calf thymus DNA (ct-DNA). Fluorescence quenching studies revealed an intercalative binding mode between moxifloxacin and ct-DNA, facilitated mainly by hydrogen bonding and van der Waals forces. This interaction, highlighting a single binding site on ct-DNA, can provide foundational insights for further antibiotic drug studies and clinical applications (Lv et al., 2014).

Antimycobacterial Activity

Moxifloxacin has shown notable efficacy against various mycobacteria, including Mycobacterium tuberculosis, Mycobacterium avium-intracellulare, Mycobacterium kansasii, and Mycobacterium fortuitum. Its superior activity among tested quinolones positions it as a promising antimycobacterial agent, meriting further investigation for this application (Gillespie & Billington, 1999).

Pulmonary Tuberculosis Treatment

In a study assessing moxifloxacin's early bactericidal activity in pulmonary tuberculosis treatment, it demonstrated comparable efficacy to isoniazid, a standard tuberculosis treatment. This suggests its potential as an alternative or adjunct treatment option in tuberculosis management (Pletz et al., 2004).

Nanoparticle Formulation

The development of moxifloxacin nanoparticles for ocular administration using Ion Exchange Resin (IER) exemplifies an innovative approach to enhance drug delivery. This method sustains drug release, potentially reducing dosing frequency and improving therapeutic efficacy, particularly in treating bacterial conjunctivitis (Vyas et al., 2020).

Pharmacokinetic Interactions

Research on the pharmacokinetics of moxifloxacin, particularly its interactions with other drugs like rifampicin and isoniazid, is crucial. Such studies provide valuable insights into its potential use in combination therapies, especially in tuberculosis treatment (Ramachandran et al., 2012).

Mechanism of Action

Target of Action

Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of this compound are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .

Mode of Action

The mode of action of this compound involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .

Biochemical Pathways

This compound affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .

Pharmacokinetics

This compound exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of this compound ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of this compound to saliva, interstitial fluids, and lung tissues . The main metabolites of this compound are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The result of the action of this compound is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, this compound prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of this compound . Furthermore, the presence of other medications can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .

Safety and Hazards

Moxifloxacin has some safety and hazard concerns. It is harmful if swallowed, causes eye irritation, is suspected of damaging the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure .

properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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